N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide
Description
N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide is a triazine-based sulfonamide derivative characterized by a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a pyrrolidin-1-yl group at position 6, and a benzenesulfonamide moiety linked via a methyl group. The benzenesulfonamide component includes a methoxy substituent at the ortho position. This compound is structurally significant due to its hybrid design, combining a sulfonamide pharmacophore with a triazine scaffold, a combination often explored for antimicrobial, anticancer, or enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3S/c1-22(2)16-19-15(20-17(21-16)23-10-6-7-11-23)12-18-27(24,25)14-9-5-4-8-13(14)26-3/h4-5,8-9,18H,6-7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQHMAKOWUERMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide typically involves multi-step reactions that start with readily available precursors. The key synthetic route can be broken down into several stages, including:
Formation of the Triazine Core: : This step involves the reaction of cyanuric chloride with dimethylamine and pyrrolidine under controlled conditions to form the triazine nucleus.
Sulfonamide Formation: : The intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : Exposure to strong oxidizing agents can lead to the formation of sulfone derivatives.
Reduction: : Reducing agents can convert the sulfonamide group into the corresponding amine.
Substitution: : The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Halogens, nitrating agents, or sulfonating agents under standard electrophilic substitution conditions.
Major Products Formed
Oxidation: : Sulfone derivatives.
Reduction: : Amines.
Substitution: : Various substituted aromatic derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
The compound is utilized as a versatile intermediate in organic synthesis, allowing for the creation of more complex molecules through further functionalization.
Biology
Its ability to interact with biological macromolecules makes it a potential candidate for enzyme inhibition studies, receptor binding assays, and protein labeling.
Medicine
In medicinal chemistry, it serves as a scaffold for developing new drugs with potential therapeutic effects against various diseases, including cancer and bacterial infections.
Industry
The compound finds applications in the production of specialty chemicals, dyes, and polymers, contributing to advancements in materials science.
Mechanism of Action
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide exerts its effects primarily through the inhibition of specific enzymes or receptors. The molecular targets include enzymes involved in metabolic pathways or receptors that mediate cellular signaling.
Molecular Targets and Pathways
Enzyme Inhibition: : Targets key enzymes in metabolic pathways, disrupting normal cellular functions.
Receptor Interaction: : Binds to specific receptors on the cell surface, modulating signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Sulfonamide Hybrids
Triazine-sulfonamide hybrids are widely studied for their biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Effects : The pyrrolidin-1-yl group in the target compound confers better solubility compared to piperidin-1-yl analogs, which have larger ring sizes and increased lipophilicity . Chloro or trifluoromethyl groups (e.g., in and ) enhance bioactivity but may reduce solubility.
- Biological Activity : The target compound’s methoxy group on the sulfonamide ring likely contributes to moderate antimicrobial activity, whereas pyridin-2-yl or imidazolidin-2-ylidene substituents (as in and ) improve target-binding affinity in enzyme inhibition assays.
Antimicrobial Activity
The target compound exhibits moderate activity against Gram-positive bacteria (e.g., S. aureus), while analogs with piperidin-1-yl or chloro substituents ( and ) show broader spectra, including Gram-negative strains. This suggests that bulkier substituents may improve membrane penetration .
Enzyme Inhibition Potential
Compounds with imidazolidin-2-ylidene or pyridin-2-yl groups ( and ) demonstrate carbonic anhydrase or kinase inhibition, highlighting the role of sulfonamide coordination in enzyme active sites .
Biological Activity
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates a triazine moiety with a sulfonamide group. Its molecular formula can be represented as . The presence of the dimethylamino group and the pyrrolidine ring suggests potential interactions with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays on A549 lung cancer cells revealed an IC50 value of 40.89 μg/mL, indicating moderate cytotoxicity against these cells . The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 40.89 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 35.00 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies focusing on its effectiveness against various bacterial strains, it was found to inhibit the growth of pathogenic bacteria such as Mycobacterium tuberculosis. The sulfonamide structure is known for its ability to interfere with bacterial folic acid synthesis, contributing to its antimicrobial efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been identified as a potential inhibitor of insulysin, an enzyme involved in insulin degradation .
- Interaction with DNA : Preliminary molecular docking studies suggest that the compound may bind to DNA or related targets, disrupting replication and transcription processes.
- Oxidative Stress Modulation : The compound exhibits moderate antioxidant activity, which may protect normal cells from oxidative damage during treatment.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : A study outlined the synthesis methods for creating this sulfonamide derivative and characterized it using various spectroscopic techniques (FT-IR, NMR) .
- In Silico Studies : Computational analyses revealed favorable drug-likeness characteristics according to Lipinski's rule of five, suggesting good bioavailability profiles for oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
